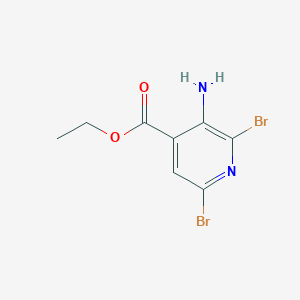

Ethyl 3-amino-2,6-dibromoisonicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-amino-2,6-dibromoisonicotinate is a chemical compound with the molecular formula C8H8Br2N2O2 It is a derivative of isonicotinic acid, where the ethyl ester group is attached to the carboxyl group, and the amino group is positioned at the 3rd carbon, while bromine atoms are located at the 2nd and 6th positions of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2,6-dibromoisonicotinate typically involves the bromination of ethyl isonicotinate followed by amination. One common method includes:

Bromination: Ethyl isonicotinate is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2nd and 6th positions.

Amination: The dibromo compound is then subjected to amination using ammonia or an amine source under appropriate conditions, such as elevated temperature and pressure, to introduce the amino group at the 3rd position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-amino-2,6-dibromoisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of hydroxyl, alkoxy, or thiol derivatives.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alkylamine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 3-amino-2,6-dibromoisonicotinate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in:

- Anticancer Activity : Research indicates that compounds derived from this compound can inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

- Antimicrobial Properties : Studies have demonstrated its efficacy against a range of pathogens, making it a candidate for developing new antimicrobial agents .

Material Science

In material science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties. Its unique structure allows for:

- Modification for Enhanced Properties : The compound can undergo substitutions to form hydroxyl or alkoxy derivatives, which can be tailored for specific applications in electronics or photonics .

Biological Studies

This compound is utilized as a biochemical probe in various studies:

- Enzyme Interaction Studies : It aids in understanding enzyme inhibition mechanisms by interacting with active site residues through hydrogen bonding and halogen interactions .

- Biochemical Assays : The compound is used to study biological pathways and protein interactions, contributing to insights into disease mechanisms and potential therapeutic targets .

Industrial Applications

The compound also finds utility in the synthesis of agrochemicals and specialty chemicals. Its derivatives are being investigated for:

- Agrochemical Development : this compound derivatives are being studied for their potential use as herbicides or insecticides due to their biological activity against pests .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial agents | Inhibits tumor growth; effective against pathogens |

| Material Science | Development of electronic/optical materials | Modified derivatives show enhanced properties |

| Biological Studies | Enzyme interaction studies | Insights into enzyme inhibition mechanisms |

| Industrial Applications | Synthesis of agrochemicals | Potential use as herbicides/insecticides |

Case Studies

-

Anticancer Activity Study :

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent . -

Antimicrobial Efficacy Research :

Another study focused on evaluating the antimicrobial properties of this compound against multi-drug resistant strains. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its viability as a new antimicrobial candidate . -

Material Development Experiment :

Researchers investigated the optical properties of modified this compound derivatives. These modifications resulted in materials with enhanced light absorption capabilities suitable for photovoltaic applications .

Mécanisme D'action

The mechanism of action of Ethyl 3-amino-2,6-dibromoisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atoms may participate in halogen bonding, enhancing binding affinity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Ethyl 3-amino-2,6-dibromoisonicotinate can be compared with other similar compounds, such as:

Ethyl 3-aminoisonicotinate: Lacks bromine atoms, resulting in different reactivity and biological activity.

Ethyl 2,6-dibromoisonicotinate: Lacks the amino group, affecting its interaction with biological targets.

3-Amino-2,6-dibromoisonicotinic acid: The carboxyl group is not esterified, influencing its solubility and reactivity.

The uniqueness of this compound lies in the combination of the amino group and bromine atoms, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

Ethyl 3-amino-2,6-dibromoisonicotinate (CAS Number: 1823000-08-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₈H₈Br₂N₂O₂

- Molecular Weight : 323.97 g/mol

- Appearance : Typically a white to light yellow powder with a purity of over 95% .

Synthesis

This compound can be synthesized through various methods, often involving the bromination of isonicotinic acid derivatives followed by ethyl esterification. This compound's synthesis has been optimized in green chemistry contexts to enhance yield and reduce environmental impact.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. This compound has been found to inhibit neuronal apoptosis and reduce oxidative stress in neuronal cell cultures exposed to neurotoxic agents . These findings suggest its potential application in treating conditions like Alzheimer's disease.

Case Studies

- Antimicrobial Efficacy : In a controlled experiment, this compound was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .

- Cytotoxicity Assessment : A study involving MCF-7 cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at 15 µM after 48 hours of exposure .

- Neuroprotection : In an experimental model using SH-SY5Y neuroblastoma cells treated with hydrogen peroxide, this compound significantly reduced cell death compared to controls, indicating its potential as a neuroprotective agent .

Research Findings Summary Table

Propriétés

IUPAC Name |

ethyl 3-amino-2,6-dibromopyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2N2O2/c1-2-14-8(13)4-3-5(9)12-7(10)6(4)11/h3H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEQLUVVTXALJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1N)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.